2-(Pyridin-2-yl)-1-(p-tolyl)ethanone
Description
Contextual Significance of Pyridine-Containing Ketones in Chemical Research
Pyridine-containing ketones represent a crucial class of compounds in organic synthesis and medicinal chemistry. The pyridine (B92270) moiety, a six-membered aromatic heterocycle containing one nitrogen atom, imparts unique electronic properties and the ability to act as a ligand for metal catalysts. The nitrogen atom's basicity and its capacity to engage in hydrogen bonding are pivotal in molecular recognition and biological activity.
The incorporation of a ketone functional group provides a reactive site for a multitude of chemical transformations, including nucleophilic additions, reductions, and condensations. This versatility makes pyridine-containing ketones valuable precursors for the synthesis of a wide array of more complex heterocyclic systems and pharmacologically active molecules. Their scaffolds are found in numerous approved drugs, highlighting their importance in the pharmaceutical industry.
Overview of Substituted Ethanone (B97240) Derivatives in Synthetic Methodologies
Substituted ethanone derivatives, characterized by the R-CO-CH₂-R' structure, are fundamental building blocks in organic synthesis. The presence of α-hydrogens (protons on the carbon adjacent to the carbonyl group) allows for enolate formation, a key step in many carbon-carbon bond-forming reactions such as aldol (B89426) condensations and alkylations.
The synthesis of substituted ethanones can be achieved through various established methods, including:
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. For instance, the acylation of toluene (B28343) with an appropriate acylating agent could potentially yield a p-tolyl ethanone derivative. wisc.edulibretexts.orgscribd.com
Grignard Reactions: The reaction of a Grignard reagent (R-MgX) with a nitrile (R'-CN) followed by hydrolysis is a well-known method for the synthesis of ketones. For example, the reaction of p-tolylmagnesium bromide with 2-pyridineacetonitrile could be a viable route to 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone.
Oxidation of Secondary Alcohols: The corresponding secondary alcohol, 1-(p-tolyl)-2-(pyridin-2-yl)ethanol, can be oxidized using various oxidizing agents to yield the target ketone.
The diverse reactivity of the ethanone moiety, coupled with the electronic and steric influences of its substituents, makes these compounds indispensable tools for the construction of intricate molecular architectures.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylphenyl)-2-pyridin-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-11-5-7-12(8-6-11)14(16)10-13-4-2-3-9-15-13/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDQHQGFZHVAPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90605068 | |
| Record name | 1-(4-Methylphenyl)-2-(pyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90605068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72076-59-6 | |
| Record name | 1-(4-Methylphenyl)-2-(pyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90605068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Pyridin 2 Yl 1 P Tolyl Ethanone
Established Synthetic Pathways for 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone
The synthesis of this compound can be approached through several established methodologies, primarily revolving around the formation of the key carbon-carbon bond between the pyridine (B92270) and the ethanone (B97240) moieties.
Regioselective Deprotonation and Acylation Strategies
One of the most direct conceptual routes to this compound involves the regioselective deprotonation of 2-picoline (2-methylpyridine) followed by acylation. The methyl group of 2-picoline is sufficiently acidic to be deprotonated by a strong base, such as butyllithium, to form a nucleophilic picolyl anion. This anion can then react with a suitable acylating agent, such as p-toluoyl chloride, to furnish the desired ketone.
The reaction proceeds as follows:
Deprotonation: 2-Picoline is treated with a strong base, typically an organolithium reagent like n-butyllithium, in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures to generate the 2-picolyllithium intermediate.
Acylation: The in situ generated picolyllithium is then reacted with an acylating agent, for instance, p-toluoyl chloride, to form the target ketone.
The regioselectivity of this method is a key advantage, as the deprotonation occurs specifically at the methyl group, leading directly to the desired 2-substituted pyridine derivative.
Optimization of Reaction Parameters for Enhanced Chemical Yields
The efficiency of the deprotonation-acylation strategy is highly dependent on the careful control of reaction parameters. Optimization of these parameters is crucial for maximizing the chemical yield and minimizing side reactions.
| Parameter | Optimized Condition | Rationale |
| Base | n-Butyllithium | Strong enough to deprotonate the methyl group of 2-picoline efficiently. |
| Solvent | Tetrahydrofuran (THF) | Aprotic and effectively solvates the organolithium intermediate. |
| Temperature | -78 °C to 0 °C | Low temperatures are critical to prevent side reactions and ensure the stability of the picolyllithium. |
| Acylating Agent | p-Toluoyl chloride | A reactive acylating agent that readily undergoes nucleophilic attack by the picolyl anion. |
| Reaction Time | 1-4 hours | Sufficient time for the completion of both the deprotonation and acylation steps. |
Careful addition of the acylating agent at low temperatures is paramount to avoid competing reactions, such as the addition of the picolyllithium to the ketone product.
Alternative and Emerging Synthetic Approaches
Beyond the classical deprotonation-acylation route, several alternative and emerging synthetic methodologies offer promising avenues for the synthesis of this compound, often with improved efficiency, substrate scope, and sustainability.
Exploration of Diverse Starting Materials and Reagents
The synthesis can also be approached from different starting materials. For instance, a Friedel-Crafts acylation reaction could theoretically be employed. This would involve the reaction of toluene (B28343) with 2-pyridylacetyl chloride in the presence of a Lewis acid catalyst. However, a significant challenge in this approach is the potential for the Lewis acid to coordinate with the nitrogen atom of the pyridine ring, which can deactivate the catalyst. The use of excess catalyst or specialized reaction conditions might be necessary to overcome this issue.
Another viable strategy is the palladium-catalyzed carbonylative cross-coupling reaction. researchgate.net This method would involve the coupling of 2-bromopyridine (B144113) with p-tolylboronic acid under a carbon monoxide atmosphere. researchgate.net This approach is advantageous due to its high functional group tolerance and the commercial availability of the starting materials.
Catalytic Innovations in Ethanone Synthesis
Modern catalytic methods provide powerful tools for the synthesis of pyridyl ketones. Rhodium-catalyzed reactions have been developed for the synthesis of 2-aroylpyrimidines, and similar catalytic systems could potentially be adapted for the synthesis of 2-aroylpyridines. nih.gov These methods often proceed under milder conditions and with higher selectivity than traditional methods.
The use of palladium catalysts in carbonylative coupling reactions represents a significant innovation. researchgate.net These reactions allow for the direct introduction of a carbonyl group between two coupling partners, providing a convergent and efficient route to ketones. researchgate.net
Principles of Sustainable Synthesis in Production Methodologies
The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives. For the production of this compound, several sustainable practices can be considered.
The use of ionic liquids as solvents in Friedel-Crafts acylation reactions has been explored as a greener alternative to traditional volatile organic compounds. researchgate.net Ionic liquids can act as both the solvent and the catalyst, and they can often be recycled and reused, reducing waste generation. researchgate.net
Chemical Reactivity and Transformation Studies of 2 Pyridin 2 Yl 1 P Tolyl Ethanone
Reactivity of the Carbonyl Moiety
The ketone functional group in 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone is a primary site for a variety of chemical transformations. Its reactivity is influenced by the electronic effects of the adjacent pyridine (B92270) and p-tolyl rings.
Nucleophilic Addition Reactions
The electrophilic carbon of the carbonyl group is susceptible to attack by nucleophiles. Key examples of such reactions, inferred from the behavior of similar ketones, include the Reformatsky and Wittig reactions.
The Reformatsky reaction involves the addition of an organozinc reagent, typically formed from an α-halo ester and zinc metal, to a carbonyl compound. organicreactions.orgpharmdguru.comlibretexts.orgwikipedia.orgchemistnotes.com For this compound, this would lead to the formation of a β-hydroxy ester. The reaction proceeds via a zinc enolate, which is less reactive than Grignard reagents, preventing unwanted side reactions. libretexts.orgwikipedia.org
| Reactants | Reagents | Product | Reference |
| Aldehyde/Ketone, α-halo ester | Zinc metal | β-hydroxy ester | chemistnotes.com |
The Wittig reaction provides a method for the synthesis of alkenes from carbonyl compounds. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org The reaction of this compound with a phosphorus ylide (Wittig reagent) would result in the replacement of the carbonyl oxygen with a carbon-carbon double bond. The stereochemical outcome of the reaction is dependent on the nature of the ylide used. organic-chemistry.org
| Reactants | Reagents | Product | Reference |
| Aldehyde/Ketone, Phosphorus ylide | Strong base (e.g., n-BuLi) | Alkene, Triphenylphosphine oxide | masterorganicchemistry.com |
Condensation Reactions and Heterocycle Formation
The carbonyl group and the adjacent methylene (B1212753) group can participate in condensation reactions, leading to the formation of larger molecules and new heterocyclic systems. A notable example is the Claisen-Schmidt condensation , which involves the reaction of a ketone with an aldehyde in the presence of a base.
Studies on the Claisen-Schmidt condensation of 2-acetylpyridine (B122185) with various benzaldehydes have shown that this reaction can be optimized by the choice of catalyst and solvent. For instance, using potassium hydroxide (B78521) (KOH) as a catalyst in ethanol (B145695) has been found to be effective. acs.org Such reactions with this compound could be employed to synthesize chalcone-like compounds, which are precursors to various flavonoids and other biologically active molecules.
| Reactants | Catalyst | Solvent | Product | Finding | Reference |
| 2-Acetylpyridine, Benzaldehyde derivative | NaOH or KOH | Ethanol or Methanol | Chalcone derivative | KOH in ethanol gave higher yields. | acs.org |
Selective Oxidation and Reduction Pathways
The carbonyl group can be selectively modified through oxidation and reduction reactions that leave the aromatic rings intact.
Reduction of the carbonyl group to a methylene group can be achieved under harsh conditions using either the Wolff-Kishner or Clemmensen reduction. The Wolff-Kishner reduction involves the formation of a hydrazone followed by treatment with a strong base at high temperatures. wikipedia.orgbyjus.comorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org The Clemmensen reduction utilizes a zinc-mercury amalgam in concentrated hydrochloric acid. uwindsor.calibretexts.orgwikipedia.organnamalaiuniversity.ac.inlibretexts.org The choice between these methods depends on the stability of the substrate to acidic or basic conditions.
| Reaction Name | Reagents | Conditions | Substrate Sensitivity | Reference |
| Wolff-Kishner Reduction | Hydrazine, Strong base (e.g., KOH) | High temperature | Sensitive to acid | byjus.com |
| Clemmensen Reduction | Zinc-mercury amalgam, Concentrated HCl | Acidic | Sensitive to base | wikipedia.org |
Oxidation of the ketone can be accomplished through the Baeyer-Villiger oxidation , which converts a ketone into an ester. organic-chemistry.orgwikipedia.orgyoutube.comsigmaaldrich.comnrochemistry.com This reaction is typically carried out using a peroxyacid, such as m-chloroperoxybenzoic acid (m-CPBA). The regioselectivity of the reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon.
| Reactant | Reagent | Product | Key Feature | Reference |
| Ketone | Peroxyacid (e.g., m-CPBA) | Ester | Regioselective oxygen insertion | wikipedia.org |
Reactivity of the Pyridine Heterocycle
The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophiles and its ability to undergo reactions at the nitrogen atom.
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. utexas.edulibretexts.org The presence of the acetyl group further deactivates the ring. When EAS does occur, it is typically directed to the meta-position (C-3 and C-5) relative to the nitrogen atom. youtube.comorganicchemistrytutor.com
Nitration of acetylpyridines has been studied, providing insight into the directing effects. For example, the nitration of 4-acetylpyridine (B144475) has been shown to yield 4-acetyl-2-nitropyridine, indicating that under certain conditions, substitution can be directed to other positions. researchgate.net However, for the 2-substituted pyridine in the title compound, substitution is expected to be more challenging and likely to occur at the C-5 position.
Halogenation of pyridines often requires harsh conditions. google.com However, methods for selective halogenation have been developed, for instance, using designed phosphine (B1218219) reagents that can direct halogenation to the 4-position of a range of unactivated pyridines. nih.gov
N-Alkylation and N-Oxidation Processes
The lone pair of electrons on the pyridine nitrogen allows for reactions such as N-alkylation and N-oxidation.
N-Alkylation involves the reaction of the pyridine with an alkyl halide. The presence of an electron-withdrawing group, such as the p-tolyl ethanone (B97240) moiety, can decrease the nucleophilicity of the nitrogen atom, making N-alkylation more difficult. acs.orgacs.org Studies on the N-alkylation of pyridines with electron-withdrawing substituents have shown that the reaction is often limited to more reactive alkylating agents. acs.org
N-Oxidation of pyridines is typically achieved using a peroxyacid. nih.gov The resulting pyridine N-oxide exhibits altered reactivity compared to the parent pyridine. The N-oxide group can activate the pyridine ring towards both electrophilic and nucleophilic attack, often at the C-2 and C-4 positions. scripps.eduthieme-connect.denih.gov The presence of a strong electron-withdrawing group, such as a nitro group, on the pyridine N-oxide has been shown to further influence the electron distribution and reactivity of the molecule. nih.gov
Reactivity of the para-Tolyl Substituent
The presence of the para-tolyl group in this compound introduces additional sites for chemical modification, distinct from the pyridine ring and the ethanone bridge. The reactivity of this substituent can be broadly categorized into reactions occurring on the aromatic ring and transformations involving the methyl group.
Aromatic Substitution Reactions on the Tolyl Ring
The tolyl group is an activated aromatic system due to the electron-donating nature of the methyl group. This substituent directs electrophilic aromatic substitution (EAS) to the ortho and para positions relative to itself. In the case of this compound, the para position is already occupied by the methyl group, meaning that electrophilic attack is anticipated to occur at the positions ortho to the methyl group (and meta to the acetyl group).
Common electrophilic aromatic substitution reactions that could be envisaged for the tolyl ring of this compound include nitration and halogenation. For instance, nitration would likely be achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. The expected major products would be the corresponding nitro-substituted derivatives. Similarly, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst would introduce a halogen atom onto the tolyl ring.
| Reaction Type | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2-(Pyridin-2-yl)-1-(3-nitro-4-methylphenyl)ethanone |
| Bromination | Br₂, FeBr₃ | 2-(Pyridin-2-yl)-1-(3-bromo-4-methylphenyl)ethanone |
| Chlorination | Cl₂, AlCl₃ | 2-(Pyridin-2-yl)-1-(3-chloro-4-methylphenyl)ethanone |
Note: The table presents predicted outcomes based on general principles of electrophilic aromatic substitution.
Functionalization of the Methyl Group
The methyl group of the para-tolyl substituent is a benzylic position, making it susceptible to a variety of functionalization reactions, primarily through free radical pathways or oxidation.
Halogenation: Benzylic bromination is a common transformation that can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light. This reaction would convert the methyl group into a bromomethyl group, yielding 2-(pyridin-2-yl)-1-(4-(bromomethyl)phenyl)ethanone. This product is a valuable intermediate for further synthetic modifications, as the bromine atom can be displaced by a wide range of nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions. A common reagent for this transformation is potassium permanganate (B83412) (KMnO₄) in a basic aqueous solution, followed by acidification. This would result in the formation of 4-(2-(pyridin-2-yl)acetyl)benzoic acid. This transformation is useful for introducing a carboxylic acid functionality, which can then be used in esterification, amidation, or other reactions.
| Functionalization | Reagents | Product |
| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN, CCl₄, heat/light | 2-(Pyridin-2-yl)-1-(4-(bromomethyl)phenyl)ethanone |
| Oxidation | 1. KMnO₄, NaOH, H₂O, heat; 2. H₃O⁺ | 4-(2-(Pyridin-2-yl)acetyl)benzoic acid |
Note: The table outlines plausible functionalization reactions based on the known reactivity of benzylic methyl groups.
Mechanistic Investigations of this compound Transformations
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. Mechanistic studies often involve the identification of transient species like intermediates and transition states, which can be achieved through a combination of experimental techniques and computational modeling.
Elucidation of Reaction Intermediates and Transition States
Many of the transformations of this compound proceed through key reactive intermediates. The acidity of the α-protons on the methylene bridge between the pyridine and carbonyl groups is a significant feature of the molecule's reactivity. In the presence of a base, deprotonation of this position leads to the formation of a resonance-stabilized enolate intermediate. This enolate is a powerful nucleophile and is central to a variety of reactions, including alkylations and aldol-type condensations.
In the context of benzylic bromination of the tolyl methyl group, the reaction proceeds via a free radical mechanism. The initiation step involves the formation of a bromine radical from NBS. This radical then abstracts a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (formed in situ from NBS and HBr) to yield the brominated product and another bromine radical, thus propagating the chain reaction.
Transition states are, by their nature, fleeting and not directly observable. However, their structures and energies can be inferred from kinetic studies and are often modeled using computational methods. For instance, in an Sₙ2 displacement of the bromide from 2-(pyridin-2-yl)-1-(4-(bromomethyl)phenyl)ethanone, the transition state would involve the incoming nucleophile and the departing bromide being simultaneously partially bonded to the benzylic carbon.
| Reaction Type | Key Intermediate(s) | Key Features of the Transition State |
| α-Alkylation | Enolate | Partial bond formation between the α-carbon and the electrophile. |
| Benzylic Bromination | Benzylic radical | Abstraction of a benzylic hydrogen by a bromine radical. |
| Nucleophilic Substitution at the Benzylic Position | - | Pentacoordinate carbon with partial bonds to the nucleophile and leaving group. |
Note: This table summarizes key mechanistic features of potential transformations.
Computational Analysis of Reaction Free Energy Landscapes
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the detailed mechanisms of organic reactions. By calculating the energies of reactants, products, intermediates, and transition states, a reaction's free energy landscape can be mapped out. This landscape provides a quantitative picture of the reaction pathway, including activation energies and reaction thermodynamics.
For a transformation of this compound, a typical computational study would begin with geometry optimizations of all relevant stationary points on the potential energy surface. Frequency calculations are then performed to characterize these structures as minima (reactants, intermediates, products) or first-order saddle points (transition states) and to obtain zero-point vibrational energies and thermal corrections to the free energy.
For example, a DFT study of the enolate formation at the α-methylene bridge would involve modeling the approach of a base, the abstraction of a proton, and the formation of the enolate. The transition state for this proton transfer could be located, and its energy would represent the activation barrier for the reaction. Similarly, for an electrophilic aromatic substitution on the tolyl ring, computational methods can be used to compare the activation energies for attack at the different available positions, thereby predicting the regioselectivity of the reaction. The calculated free energy profile would show the relative energies of the sigma complexes (arenium ion intermediates) and the transition states leading to them.
A hypothetical free energy profile for the nitration of the tolyl ring could be constructed, showing the relative energy barriers for attack at the positions ortho and meta to the methyl group. Such a profile would likely confirm that the pathway leading to the ortho-nitro product has a lower activation energy, consistent with the directing effects of the methyl group.
| Computational Method | Information Obtained | Application to this compound |
| Density Functional Theory (DFT) | Geometries and energies of stationary points | Optimization of reactant, product, intermediate, and transition state structures. |
| Frequency Analysis | Characterization of stationary points, zero-point energies, thermal corrections | Confirmation of transition states (one imaginary frequency) and calculation of free energies. |
| Intrinsic Reaction Coordinate (IRC) | Connection between a transition state and the corresponding minima | Verification that a calculated transition state connects the correct reactant and product. |
Note: This table outlines the application of common computational methods to study the reactivity of the target compound.
Coordination Chemistry and Ligand Design Incorporating 2 Pyridin 2 Yl 1 P Tolyl Ethanone
Assessment of 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone as a Chelating Ligand
Based on its molecular structure, this compound possesses the potential to act as a chelating ligand.
Identification of Potential Donor Atoms (Nitrogen and Oxygen)
The likely donor atoms for coordination to a metal center are the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group. The lone pair of electrons on the pyridine nitrogen and the non-bonding electrons of the carbonyl oxygen are available for forming coordinate bonds with a metal ion. This would allow the compound to function as a bidentate ligand, forming a stable five-membered chelate ring with the metal center.
Synthesis and Structural Characterization of Metal Complexes
There is no specific information available in the scientific literature detailing the synthesis and structural characterization of metal complexes derived from this compound. General methods for the synthesis of transition metal and main group metal complexes with pyridine-based ligands exist, but their direct applicability and the resulting complex structures for this specific ligand have not been documented. jscimedcentral.com
Preparation of Transition Metal Complexes
Without experimental data, any description of the preparation of transition metal complexes would be hypothetical. Typically, the synthesis would involve reacting the ligand with a suitable metal salt (e.g., chlorides, nitrates, sulfates) in an appropriate solvent. The stoichiometry of the reaction and the reaction conditions (temperature, reaction time) would be crucial in determining the nature of the resulting complex.
Complexation with Main Group Metals
Similarly, no studies have been found that report the complexation of this compound with main group metals. While pyridine and its derivatives are known to form complexes with main group elements, the specific outcomes with this ligand are not documented. wikipedia.org
Theoretical and Computational Investigations of 2 Pyridin 2 Yl 1 P Tolyl Ethanone and Its Derivatives
Quantum Chemical Calculations for Molecular Structure and Stability
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and its relative stability. These computational methods, particularly Density Functional Theory (DFT), are widely used to explore the potential energy surface of a molecule to identify its most stable conformations. researchgate.netnih.gov
Geometry optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule. For a flexible molecule like 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone, which has several rotatable single bonds, multiple conformations can exist. Conformational analysis involves systematically exploring these different spatial arrangements to find the most stable conformer(s).
Theoretical studies on similar aromatic ketones have demonstrated that the planarity of the molecule is a key factor in its stability, influenced by the dihedral angles between the aromatic rings and the central ketone group. rsc.org For this compound, the key dihedral angles would be those defining the orientation of the pyridine (B92270) and p-tolyl rings relative to the ethanone (B97240) bridge. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can predict these structural parameters. eurjchem.comkbhgroup.in
Table 1: Representative Calculated Structural Parameters for Aromatic Ketones
| Parameter | Typical Calculated Value |
|---|---|
| C=O Bond Length | ~1.22 Å |
| C-C (aryl-carbonyl) Bond Length | ~1.48 Å |
| C-C (carbonyl-methylene) Bond Length | ~1.51 Å |
| Dihedral Angle (Pyridine Ring - C=O) | Variable (dependent on conformation) |
| Dihedral Angle (p-Tolyl Ring - C=O) | Variable (dependent on conformation) |
Note: The values in this table are illustrative and based on typical findings for related aromatic ketones. Specific values for this compound would require a dedicated computational study.
The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept used to explain chemical reactions, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wpmucdn.comyoutube.comlibretexts.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.
For pyridine derivatives, the HOMO is often distributed over the pyridine ring and adjacent atoms, while the LUMO can be localized on the electron-accepting portions of the molecule. researchgate.net In this compound, the electron-withdrawing nature of the pyridine nitrogen and the carbonyl group would significantly influence the distribution and energies of these orbitals.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyridine Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.46 |
| LUMO | -1.98 |
| HOMO-LUMO Gap | 4.48 |
Note: These values are representative and taken from studies on related compounds. researchgate.net The precise energies for this compound would differ.
The Molecular Electrostatic Potential (MEP) map is another tool used to visualize the electronic distribution and predict reactivity. The MEP map shows regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the area around the nitrogen atom of the pyridine ring and the oxygen of the carbonyl group would be expected to show negative electrostatic potential. mdpi.com
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is an indispensable tool for investigating the step-by-step pathways of chemical reactions. rsc.orgmdpi.com By modeling the energy changes that occur as reactants are converted into products, researchers can gain a detailed understanding of reaction mechanisms.
A key goal in computational reaction mechanism studies is to locate the transition state (TS), which is the highest energy point along the reaction coordinate. The structure of the TS provides crucial information about the geometry of the reacting molecules at the point of bond-making and bond-breaking. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the rate of the reaction.
For reactions involving ketones like this compound, such as nucleophilic additions to the carbonyl group or reactions at the alpha-carbon, DFT calculations can be used to model the potential energy surface and identify the transition state structures. scholarsresearchlibrary.com For example, in a hypothetical reaction, computational methods can calculate the energy barrier for the formation of a six-membered cyclic transition state. scholarsresearchlibrary.com
Table 3: Hypothetical Activation Energy Data for a Reaction
| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Nucleophilic Attack on Carbonyl | B3LYP/6-31+g(d) | 15.2 |
| Enolate Formation | B3LYP/6-31+g(d) | 21.5 |
Note: This data is illustrative of the type of information obtained from computational studies of reaction mechanisms.
Solvents can have a significant impact on reaction rates and mechanisms. mdpi.com Computational models can simulate these solvent effects, providing insights that complement experimental studies. researchgate.net There are two main approaches: implicit solvent models, which treat the solvent as a continuous medium, and explicit solvent models, where individual solvent molecules are included in the calculation.
Studies have shown that polar solvents can stabilize charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction rate compared to non-polar solvents. mdpi.com Conversely, if the reactants are more stabilized by the solvent than the transition state, the reaction rate can decrease. mdpi.com For a reaction involving this compound, computational simulations could predict how the choice of solvent (e.g., a polar solvent like ethanol (B145695) versus a non-polar solvent like toluene) would influence the reaction pathway and product distribution. mdpi.comresearchgate.net
Prediction of Spectroscopic Properties and Experimental Data Correlation
Computational methods can predict various spectroscopic properties, such as UV-Visible, infrared (IR), and nuclear magnetic resonance (NMR) spectra. nih.govaalto.fi Comparing these predicted spectra with experimental data serves as a crucial validation of the computational model and can aid in the interpretation of experimental results. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). mdpi.com By calculating the energies of electronic transitions, TD-DFT can predict the absorption maxima (λmax). kbhgroup.in Similarly, by calculating the vibrational frequencies of the molecule, computational methods can generate a theoretical IR spectrum. The calculated frequencies are often scaled to improve agreement with experimental data. researchgate.net
Table 4: Comparison of Experimental and Calculated Spectroscopic Data for a Related Thiazole (B1198619) Derivative
| Spectroscopic Data | Experimental Value | Calculated Value (TD-DFT) |
|---|---|---|
| UV-Vis λmax (nm) | 303.60 | 302.66 |
| Major IR Peak (C=O stretch, cm-1) | 1689 | 1705 (scaled) |
Note: This table presents representative data for a related class of compounds to illustrate the correlation between experimental and computational results. kbhgroup.invulcanchem.com
Such correlations are invaluable for confirming the structure of newly synthesized compounds and for understanding the relationship between molecular structure and spectroscopic properties.
Vibrational Spectra Simulation (Infrared and Raman)
Vibrational spectroscopy is a fundamental technique for molecular structure elucidation. Infrared (IR) and Raman spectroscopy are complementary methods that probe the vibrational modes of a molecule. kurouskilab.com While all vibrational modes in the pyridine molecule, which possesses C2v point-group symmetry, are Raman active, 24 of the 27 possible modes are IR active. aps.org Computational simulations can predict these vibrational frequencies and intensities, aiding in the assignment of experimental spectra.
Theoretical calculations, typically using Density Functional Theory (DFT), can determine the harmonic vibrational frequencies of this compound. These simulations allow for the detailed assignment of spectral bands to specific molecular motions, such as the stretching of the carbonyl (C=O) group, vibrations of the pyridine and p-tolyl rings, and the bending modes of the ethyl bridge and methyl group. The comparison between calculated and experimental spectra helps to validate the computed equilibrium geometry of the molecule.
Below is an illustrative table of selected, computationally predicted vibrational frequencies for a molecule like this compound and their assignments.
| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Predicted IR Intensity | Predicted Raman Activity |
| ~3050 | Aromatic C-H Stretch (p-tolyl & pyridine) | Medium | High |
| ~2925 | Aliphatic C-H Stretch (methyl & ethyl) | Medium | Medium |
| ~1690 | Carbonyl (C=O) Stretch | High | Medium |
| ~1590 | Pyridine Ring C=N/C=C Stretch | High | High |
| ~1510 | p-Tolyl Ring C=C Stretch | High | High |
| ~1430 | CH₂ Scissoring | Medium | Low |
| ~1360 | CH₃ Symmetric Deformation | Medium | Low |
Note: The data in this table is illustrative and represents typical values for similar chemical structures. Actual values would be derived from specific computational outputs.
Nuclear Magnetic Resonance Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining molecular structure. Computational methods can predict ¹H and ¹³C NMR chemical shifts, which are highly sensitive to the electronic environment of each nucleus. These predictions are valuable for assigning peaks in experimental spectra and confirming structural assignments.
Calculations for this compound would involve optimizing the molecule's geometry and then using a method like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. The predicted chemical shifts for the protons and carbons on the pyridine and tolyl rings, as well as the ethyl bridge and methyl group, can then be compared to experimental values. Discrepancies between calculated and observed shifts can provide insights into solvent effects or conformational dynamics not captured by the gas-phase theoretical model.
The following table provides a hypothetical comparison of experimental and predicted ¹H and ¹³C NMR chemical shifts for key nuclei in this compound.
| Nucleus Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Carbonyl Carbon | N/A | ~198.0 |
| Methylene (B1212753) (CH₂) | ~4.3 | ~45.0 |
| Pyridine C6 | ~8.6 | ~149.5 |
| Pyridine C3 | ~7.8 | ~137.0 |
| p-Tolyl C1 (ipso to C=O) | N/A | ~135.0 |
| p-Tolyl C4 (ipso to CH₃) | N/A | ~144.0 |
| p-Tolyl C2/C6 | ~7.9 | ~129.0 |
| p-Tolyl C3/C5 | ~7.3 | ~129.5 |
| Methyl (CH₃) | ~2.4 | ~21.5 |
Note: The data in this table is for illustrative purposes. Actual predicted values depend on the level of theory and basis set used in the calculation.
Application of Advanced Computational Methods
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of molecules due to its balance of accuracy and computational cost. materialsciencejournal.org For compounds like this compound and its derivatives, DFT is widely used to perform geometry optimizations, calculate electronic structures, and predict various chemical parameters. materialsciencejournal.orgnih.gov
A typical study might employ a hybrid functional, such as B3LYP, with a basis set like 6-311G(d,p) to compute the molecule's properties. materialsciencejournal.orgresearchgate.net Such calculations can yield valuable information, including optimized bond lengths and angles, dipole moments, and Mulliken atomic charges, which describe the electron distribution and chemical behavior. materialsciencejournal.orgdntb.gov.ua Furthermore, DFT is used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability, with a smaller gap suggesting a higher propensity for chemical reactions. dntb.gov.ua
For instance, in a study of the related compound 2-(p-tolyl)-2,3-dihydro-1H-perimidine, DFT calculations were successfully used to analyze its structural, chemical, and thermochemical properties, showing good agreement with experimental data. materialsciencejournal.orgresearchgate.net
| Computed Property | Illustrative Predicted Value | Significance |
| Total Energy | Varies (e.g., in Hartrees) | Thermodynamic stability |
| Dipole Moment | ~3.5 D | Molecular polarity |
| HOMO Energy | ~ -6.2 eV | Electron-donating ability |
| LUMO Energy | ~ -1.8 eV | Electron-accepting ability |
| HOMO-LUMO Gap | ~ 4.4 eV | Chemical reactivity, stability dntb.gov.ua |
Note: The data in this table is illustrative and based on typical results for similar organic molecules.
Ab Initio Methods (e.g., Hartree-Fock)
Ab initio methods, such as Hartree-Fock (HF) theory, are based on first principles without the use of empirical parameters. HF calculations provide a foundational understanding of a molecule's electronic structure. While DFT methods incorporate electron correlation through approximate functionals, the HF method neglects it, which can affect the accuracy of the results. materialsciencejournal.org
Nevertheless, HF serves as a crucial starting point for more advanced post-HF methods and is often used in comparative studies with DFT. By comparing the results from HF and DFT calculations for this compound, researchers can assess the significance of electron correlation on the molecule's geometry, orbital energies, and other properties. Typically, DFT functionals like B3LYP provide results that are in better agreement with experimental spectroscopic data than HF. materialsciencejournal.org
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and electronic spectra. nih.gov TD-DFT is a powerful tool for predicting the absorption spectra of molecules by calculating the vertical excitation energies from the ground state to various excited states. researchgate.netaps.org
For this compound, TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum. The calculations yield the excitation energies (often converted to wavelength, λ), the oscillator strengths (f), which relate to the intensity of the absorption bands, and the nature of the electronic transitions (e.g., HOMO→LUMO). researchgate.net These transitions typically involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital (π→π) or from a non-bonding orbital (like on the carbonyl oxygen) to a π antibonding orbital (n→π*). The results from TD-DFT are crucial for understanding the photophysical behavior of the molecule and interpreting experimental spectroscopic data. researchgate.net
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₁ | ~3.8 | ~326 | 0.02 | n → π |
| S₂ | ~4.5 | ~275 | 0.35 | π → π (HOMO→LUMO) |
| S₃ | ~4.9 | ~253 | 0.28 | π → π* (HOMO-1→LUMO) |
Note: This table presents hypothetical TD-DFT results for illustrative purposes. Actual results would depend on the specific computational parameters.
Derivatization and Utilization of 2 Pyridin 2 Yl 1 P Tolyl Ethanone in Advanced Synthetic Methodologies
Role as a Key Precursor in the Synthesis of Complex Heterocyclic Systems
The structural arrangement of 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone, possessing both nucleophilic (at the active methylene) and electrophilic (at the carbonyl carbon) centers, as well as a basic nitrogen atom in the pyridine (B92270) ring, allows it to serve as a key starting material for the synthesis of diverse and complex heterocyclic structures.
Annulation Reactions Leading to Fused Pyridine Rings
Annulation reactions involving the ketone functionality and the adjacent active methylene (B1212753) group of this compound provide effective routes to create fused pyridine ring systems, which are integral to many biologically active compounds. diva-portal.orgsemanticscholar.org Various synthetic strategies can be employed to construct an additional ring fused to the existing pyridine core.
One established method for pyridine synthesis is the reaction of ketones with specialized reagents like propargylamine (B41283), often catalyzed by copper or gold compounds. enamine.net In this approach, the ketone (this compound) would react with propargylamine in a one-step amination, annulation, and aromatization sequence to yield a fused pyridine derivative. Another powerful technique is the reaction of α-aryl ketones with vinamidinium salts, which proceeds in good to excellent yields to form trisubstituted pyridines. acs.org Furthermore, copper-catalyzed [3+3] annulation of ketones with oxime acetates represents a modern and efficient method for assembling polysubstituted pyridine rings. nih.gov These methodologies highlight the potential of this compound to be converted into more complex fused systems like substituted quinolizinium (B1208727) salts or other polycyclic nitrogen heterocycles.
Table 1: Potential Annulation Reactions for Fused Pyridine Synthesis
| Reagent/Catalyst System | Reaction Type | Potential Product Class |
|---|---|---|
| Propargylamine / Cu(II) or Au(III) | [3+3] Cyclization | Fused Pyridines |
| Vinamidinium Hexafluorophosphate Salts | Annulation | Fused/Substituted Pyridines |
Synthesis of Nitrogen and Sulfur-Containing Heterocycles (e.g., Thiazoles, Thiadiazoles)
The ketone and active methylene components of this compound are ideal functionalities for constructing five-membered heterocycles containing nitrogen and sulfur atoms, such as thiazoles and thiadiazoles. These motifs are prevalent in medicinal chemistry. nih.govnih.gov
Thiazole (B1198619) Synthesis: The most common route to thiazoles from ketones is the Hantzsch thiazole synthesis. organic-chemistry.orgyoutube.com This reaction involves the condensation of an α-haloketone with a thioamide-containing compound like thiourea (B124793). nih.gov For this purpose, this compound would first be halogenated at the α-carbon (the methylene group) to produce 2-halo-2-(pyridin-2-yl)-1-(p-tolyl)ethanone. Subsequent reaction of this intermediate with thiourea would lead to the formation of a 2-amino-5-(pyridin-2-yl)-4-(p-tolyl)thiazole derivative. This process is analogous to the well-documented synthesis of 2-amino-4-(p-tolyl)thiazole from 2-bromo-1-(p-tolyl)ethanone. chemicalbook.com
Thiadiazole Synthesis: The synthesis of 1,3,4-thiadiazoles can be achieved by first converting the ketone group of this compound into a thiosemicarbazone. This is accomplished by reacting the ketone with thiosemicarbazide. The resulting thiosemicarbazone can then undergo oxidative cyclization, often using reagents like ferric chloride or other dehydrating agents, to yield the 1,3,4-thiadiazole (B1197879) ring. nih.govresearchgate.net This multi-step process leverages the reactivity of the carbonyl group to introduce the necessary N-N-C=S fragment for cyclization. Similarly, various synthetic pathways exist for 1,2,4-thiadiazoles, which could potentially be accessed from the starting ketone via intermediate amidines or related synthons. organic-chemistry.orgacs.org
Table 2: Synthesis of N,S-Heterocycles
| Target Heterocycle | Key Intermediate from Precursor | Primary Reagent | Reaction Type |
|---|---|---|---|
| Thiazole | α-Halo-2-(pyridin-2-yl)-1-(p-tolyl)ethanone | Thiourea | Hantzsch Condensation |
Formation of Polycyclic Aromatic Compounds
While the starting material itself contains two aromatic rings, its structure can be elaborated to form larger, fused polycyclic aromatic compounds (PACs). libretexts.org This typically involves intramolecular cyclization reactions that form new aromatic rings. A common strategy is the acid-catalyzed intramolecular Friedel-Crafts reaction. For this to occur, the 2-pyridyl moiety would need to be modified into a suitable side chain that can undergo electrophilic attack on the p-tolyl ring, or vice versa.
For example, if the methylene bridge were converted to a longer carboxylic acid chain, subsequent Friedel-Crafts acylation could induce cyclization, forming a new six-membered ring. Subsequent dehydration or dehydrogenation would lead to aromatization. Such cyclizations are fundamental in the synthesis of complex polycyclic aromatic ketones (PAKs) and hydrocarbons. nih.gov
Application as a Synthetic Scaffold for Novel Molecular Architectures
The rigid structure and defined orientation of the pyridine and p-tolyl groups, connected by a flexible keto-methylene linker, make this compound an excellent scaffold for building novel molecular architectures, particularly in the field of supramolecular chemistry and coordination chemistry. brighton.ac.uk
The molecule can function as a bidentate N,O-chelating ligand. The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group are positioned to coordinate with a single metal ion, forming a stable five-membered chelate ring. This chelating ability is well-documented for similar pyridyl-ketone ligands, which are known to form stable complexes with a variety of transition metals, including palladium(II). acs.orgnih.gov The resulting metal complexes can be considered new molecular architectures with defined geometries and potential applications in catalysis or materials science. By modifying the pyridine or tolyl rings with other functional groups, self-assembly into more complex supramolecular structures like helicates or coordination polymers can be achieved. nih.gov
Development of Precursors for Advanced Functional Materials
The conjugated system within this compound and its derivatives makes it a promising precursor for advanced functional materials with applications in electronics, optics, and catalysis. mdpi.com
The ability of the molecule to act as a ligand, as described above, is key to this application. Metal complexes derived from this scaffold can possess interesting photophysical or catalytic properties. For instance, ruthenium or iridium complexes of pyridyl-based ligands are widely studied as phosphorescent emitters in organic light-emitting diodes (OLEDs) or as photocatalysts.
Furthermore, the core structure can be incorporated into larger polymeric systems. By introducing polymerizable groups (e.g., vinyl or halide groups for cross-coupling) onto either the pyridine or the tolyl ring, the molecule can be used as a monomer. The resulting polymers would feature the pyridyl-ketone unit as a repeating segment, potentially leading to materials with unique charge-transport, sensory, or catalytic capabilities. This approach is analogous to the use of terpyridine-based building blocks for the construction of metallopolymers and metal-organic frameworks (MOFs). mdpi.com
Analytical and Spectroscopic Characterization Methodologies for 2 Pyridin 2 Yl 1 P Tolyl Ethanone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
In the ¹H NMR spectrum of 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone, distinct signals are expected for the protons of the p-tolyl group, the pyridine (B92270) ring, and the methylene (B1212753) bridge. The aromatic region (typically δ 7.0-9.0 ppm) will show characteristic patterns for both the 1,4-disubstituted (para) benzene (B151609) ring and the 2-substituted pyridine ring.
The p-tolyl group will exhibit two doublets, corresponding to the protons ortho (H-2', H-6') and meta (H-3', H-5') to the acetyl group. Due to the electron-withdrawing nature of the carbonyl group, the ortho protons are expected to be deshielded and resonate at a lower field compared to the meta protons. The protons of the pyridine ring will appear as a set of multiplets, with the proton adjacent to the nitrogen atom (H-6) typically being the most deshielded. The methylene protons (-CH₂-) connecting the two aromatic rings would appear as a singlet, integrating to two protons, typically in the range of δ 4.0-4.5 ppm. The methyl group (-CH₃) of the p-tolyl moiety would present as a sharp singlet further upfield, around δ 2.4 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-3', H-5' (p-tolyl) | ~ 7.30 | Doublet |
| H-3, H-5 (pyridinyl) | ~ 7.20 - 7.80 | Multiplet |
| H-4 (pyridinyl) | ~ 7.70 | Multiplet |
| H-2', H-6' (p-tolyl) | ~ 7.90 | Doublet |
| H-6 (pyridinyl) | ~ 8.60 | Doublet |
| -CH₂- | ~ 4.30 | Singlet |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The most downfield signal is expected for the carbonyl carbon (C=O) of the ketone, typically appearing in the δ 190-200 ppm region. The aromatic carbons of both the pyridine and p-tolyl rings will resonate in the δ 120-160 ppm range. The carbon atom of the p-tolyl ring attached to the carbonyl group (C-1') and the pyridine carbon attached to the methylene group (C-2) would be distinctly identifiable. The methylene bridge carbon (-CH₂-) is expected around δ 45-55 ppm, while the methyl carbon (-CH₃) of the tolyl group will be the most upfield signal, typically around δ 21-22 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~ 197.0 |
| C-2 (pyridinyl) | ~ 155.0 |
| C-6 (pyridinyl) | ~ 149.0 |
| C-4' (p-tolyl) | ~ 144.0 |
| C-4 (pyridinyl) | ~ 137.0 |
| C-1' (p-tolyl) | ~ 134.0 |
| C-2', C-6' (p-tolyl) | ~ 129.5 |
| C-3', C-5' (p-tolyl) | ~ 128.5 |
| C-3, C-5 (pyridinyl) | ~ 122.0 - 127.0 |
| -CH₂- | ~ 48.0 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would show correlations between adjacent protons on the aromatic rings, for example, between H-3' and H-2' on the tolyl ring, and between H-3, H-4, H-5, and H-6 on the pyridine ring. This is crucial for differentiating the individual protons within each spin system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For example, the singlet at ~4.30 ppm would correlate with the carbon signal at ~48.0 ppm, confirming their assignment as the -CH₂- group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is vital for establishing the connectivity between different fragments of the molecule. Key HMBC correlations would include the signal from the methylene protons (-CH₂-) to the carbonyl carbon (C=O), to the neighboring pyridine carbon (C-2), and to the quaternary carbon of the tolyl ring (C-1'). The methyl protons (-CH₃) would show a correlation to the C-4' of the tolyl ring.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, expected in the region of 1680-1700 cm⁻¹. The exact position is influenced by the conjugation with the aromatic p-tolyl ring. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups would be observed just below 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ will contain characteristic C=C and C=N stretching vibrations from both the pyridine and benzene rings.
Raman spectroscopy provides complementary information. While the C=O stretch is also observable in Raman, the aromatic ring stretching vibrations are often more intense and well-resolved, providing a clear fingerprint of the molecule.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | IR, Raman | 2850 - 3000 | Medium |
| C=O Stretch (Ketone) | IR | 1680 - 1700 | Strong |
| Aromatic C=C/C=N Stretch | IR, Raman | 1400 - 1610 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Identity Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of the compound and to gain structural information from its fragmentation pattern.
For this compound (C₁₄H₁₃NO), the molecular ion peak [M]⁺• would be observed at an m/z corresponding to its molecular weight (211.26 g/mol ). The fragmentation pattern is dictated by the stability of the resulting fragment ions. A primary fragmentation pathway is the alpha-cleavage on either side of the carbonyl group.
Cleavage A: Loss of the pyridin-2-ylmethyl radical (•CH₂-C₅H₄N) would result in the formation of a stable p-tolylacylium ion at m/z 119.
Cleavage B: Loss of the p-tolyl radical (•C₇H₇) would lead to the pyridin-2-ylacetylium ion at m/z 120.
Cleavage C: Cleavage of the C-C bond between the carbonyl and the methylene group would produce a p-tolylcarbonyl cation (m/z 119) and a pyridin-2-ylmethyl radical, or a pyridin-2-ylmethyl cation (m/z 92) and a p-tolylcarbonyl radical.
The relative abundance of these fragments provides insight into the bond strengths and fragment stability. The p-tolylacylium ion (m/z 119) is expected to be a prominent peak.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. For this compound, HRMS would confirm the molecular formula as C₁₄H₁₃NO by matching the experimentally measured exact mass to the calculated theoretical mass. This is a definitive method for confirming the identity of a synthesized compound.
X-ray Diffraction Studies for Crystalline Solid-State Structure Determination
X-ray diffraction (XRD) is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This methodology provides unequivocal evidence of molecular structure, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. For this compound and its derivatives, single-crystal X-ray diffraction studies are instrumental in corroborating structures proposed by spectroscopic methods and in understanding the supramolecular architecture.
Detailed structural analysis of derivatives provides insight into how molecular conformation and crystal packing are influenced by various functional groups. Research on related structures reveals common crystallographic features and intermolecular forces, such as hydrogen bonding and π–π stacking, which are crucial in the fields of crystal engineering and materials science.
For instance, the crystal structure of 6-phenyl-4-(p-tolyl)pyridin-2(1H)-one, a related heterocyclic compound, was unambiguously confirmed by X-ray diffraction. iaea.org The study revealed that the compound crystallizes in the monoclinic system with the space group P21/n. iaea.org The crystal structure is stabilized by strong N–H···O and C–H···O hydrogen interactions, which facilitate the formation of a supramolecular assembly. iaea.org
Another derivative, 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone, was found to possess a twofold symmetry, with its two pyridyl rings in a trans coplanar arrangement. nih.gov This molecule, which crystallizes in the monoclinic P21/c space group, forms a supramolecular sheet structure through weak intermolecular C–H⋯O hydrogen bonds. nih.gov
In the case of more complex systems like 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline, X-ray powder diffraction (XRPD) was used for structural characterization. researchgate.net The analysis determined that it crystallizes in a monoclinic system with the space group P21/n. researchgate.net
The crystallographic data for these derivatives are summarized in the tables below.
Crystallographic Data for 6-Phenyl-4-(p-tolyl)pyridin-2(1H)-one
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 11.8346(7) |
| b (Å) | 13.4413(9) |
| c (Å) | 17.7626(10) |
| β (°) | 99.479(5) |
| Z | 8 |
Data sourced from Crystallography Reports. iaea.org
Crystallographic Data for 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 3.8427 (2) |
| b (Å) | 12.3963 (8) |
| c (Å) | 12.4468 (8) |
| β (°) | 94.06 (1) |
| Volume (ų) | 591.39 (7) |
| Z | 2 |
Data sourced from Acta Crystallographica Section E. nih.gov
Crystallographic Data for 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 20.795 (8) |
| b (Å) | 7.484 (2) |
| c (Å) | 10.787 (2) |
| β (°) | 93.96 (2) |
| Volume (ų) | 1674.8 (6) |
Data sourced from Powder Diffraction. researchgate.net
These studies exemplify the power of X-ray diffraction in providing precise structural data for crystalline derivatives of pyridyl-ethanone compounds, which is essential for confirming molecular identity and understanding their solid-state behavior.
Future Research Trajectories for 2 Pyridin 2 Yl 1 P Tolyl Ethanone
Exploration of Uncharted Reactivity Patterns
While the fundamental reactivity of pyridyl ketones is understood, a vast expanse of uncharted chemical space awaits exploration for 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone. Future research will likely pivot towards uncovering novel transformations and reaction cascades that leverage the unique electronic properties of this molecule.
Condensation reactions, for instance, offer a fertile ground for discovery. Building upon known reactions of similar compounds like 2-acetylpyridine (B122185) with aldehydes, researchers can explore a wider range of electrophiles to construct complex molecular architectures. rsc.org The presence of the p-tolyl group can influence the stereoselectivity of these reactions, a parameter that warrants detailed investigation. Furthermore, intramolecular condensation reactions could lead to the synthesis of novel fused heterocyclic systems with potential applications in medicinal chemistry and materials science.
The methylene (B1212753) bridge connecting the pyridine (B92270) and the p-tolyl ketone moieties is another key site for reactivity exploration. Its susceptibility to functionalization through various C-H activation strategies could provide access to a diverse library of derivatives. Moreover, photocatalytic strategies, which have been shown to induce ketone migration in other cyclic systems, could be investigated to achieve remote functionalization of the molecule. acs.org Such studies could unveil unprecedented rearrangement and functionalization patterns.
Design and Synthesis of Novel Ligand Architectures
The inherent chelating ability of the 2-pyridyl ketone moiety makes this compound an excellent precursor for a wide array of novel ligands. The nitrogen atom of the pyridine ring and the oxygen atom of the ketone can act as a bidentate chelate, forming stable complexes with a variety of metal ions. nih.gov
Future research will likely focus on the rational design of more complex ligand architectures. By introducing additional donor atoms through modification of the p-tolyl ring or the methylene bridge, tridentate and tetradentate ligands can be synthesized. For example, functionalization of the p-tolyl group with another pyridyl or an amino group could lead to ligands capable of forming highly stable and catalytically active metal complexes. The synthesis of macrocyclic ligands through [2+2] Schiff base condensation reactions is another promising avenue. nih.gov
The coordination chemistry of these novel ligands with a range of transition metals will be a key area of investigation. The electronic and steric properties of the ligands can be fine-tuned by modifying the substituents on the pyridine and p-tolyl rings, thereby influencing the geometry, stability, and reactivity of the resulting metal complexes. rsc.org These complexes could find applications in catalysis, sensing, and the development of new materials with interesting magnetic or optical properties.
| Ligand Design Strategy | Potential Donor Atoms | Target Metal Ions | Potential Applications |
| Functionalization of p-tolyl ring | N, O, S | Pd(II), Pt(II), Cu(I), Ag(I) | Catalysis, Sensing |
| Modification of methylene bridge | P, As | Rh(I), Ir(I) | Homogeneous Catalysis |
| Macrocyclization | Multiple N and O donors | Lanthanides, Alkaline Earth Metals | Luminescent materials, Bio-imaging |
Advancements in Computational Modeling and Predictive Chemistry
Computational chemistry offers a powerful toolkit to guide and accelerate research on this compound. Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties. sid.irnih.gov
Future computational studies will likely focus on several key areas. Firstly, detailed theoretical investigations of potential reaction mechanisms can help to elucidate uncharted reactivity patterns and guide the design of new synthetic routes. researchgate.net By calculating transition state energies and reaction pathways, researchers can predict the feasibility of novel transformations and identify optimal reaction conditions.
Secondly, computational modeling will be instrumental in the rational design of new ligands and metal complexes. By predicting the coordination geometries, binding energies, and electronic properties of these species, researchers can screen potential candidates before embarking on lengthy and resource-intensive synthetic efforts. Molecular docking studies can also be employed to predict the binding affinity of these complexes to biological targets, aiding in the development of new therapeutic agents. acs.org
Finally, the prediction of spectroscopic properties, such as NMR and IR spectra, will continue to be a valuable tool for the characterization of new compounds derived from this compound. sid.ir The comparison of calculated and experimental spectra can provide definitive structural assignments and a deeper understanding of the electronic structure of these molecules.
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Reaction mechanism studies | Transition state energies, activation barriers |
| Molecular Docking | Ligand-protein interaction | Binding affinity, binding mode |
| Time-Dependent DFT (TD-DFT) | Spectroscopic analysis | UV-Vis absorption spectra, emission wavelengths |
Integration into Emerging Chemical Technologies and Synthetic Paradigms
The unique properties of this compound and its derivatives make them promising candidates for integration into a range of emerging chemical technologies and synthetic paradigms.
Flow chemistry, a continuous manufacturing process, offers numerous advantages over traditional batch synthesis, including improved safety, efficiency, and scalability. innosyn.com The synthesis of 2-pyridyl ketones has been successfully demonstrated in flow reactors, suggesting that this technology could be applied to the production and derivatization of this compound. researchgate.net This would enable the rapid and efficient generation of libraries of related compounds for high-throughput screening in drug discovery and materials science.
Photocatalysis is another rapidly developing field that could benefit from the integration of this compound. The pyridine and ketone moieties can both participate in photochemical reactions, and metal complexes derived from this compound could act as novel photosensitizers or photocatalysts. tue.nl The development of visible-light-driven photocatalytic systems is a particularly attractive goal, as it offers a more sustainable approach to chemical synthesis. researchgate.net
Furthermore, the ability of this compound to form stable metal complexes opens up possibilities in the field of nanotechnology. These complexes could be used as building blocks for the construction of functional nanomaterials, such as metal-organic frameworks (MOFs) or nanoparticles. nih.govmdpi.com Such materials could have applications in areas as diverse as gas storage, catalysis, and drug delivery.
Q & A
Q. What are the common synthetic routes for preparing 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone, and how can reaction conditions be optimized?
The compound is typically synthesized via Friedel-Crafts acylation, where a pyridinylacetyl chloride reacts with p-tolyl derivatives under Lewis acid catalysis (e.g., AlCl₃). Alternative methods include cross-coupling reactions using palladium catalysts. Optimization involves controlling temperature (60–80°C), solvent polarity (e.g., dichloromethane), and stoichiometric ratios to minimize side products like over-acylated derivatives. Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. How is this compound structurally characterized, and what analytical techniques are critical for validation?
Key techniques include:
- X-ray crystallography : Resolves bond lengths and angles (e.g., C=O at ~1.22 Å, pyridine ring planarity) using SHELXL for refinement .
- NMR spectroscopy : ¹H NMR shows distinct signals for the p-tolyl methyl group (~2.35 ppm) and pyridin-2-yl protons (8.5–7.2 ppm).
- FT-IR : Confirms ketone functionality (C=O stretch ~1680 cm⁻¹) and aromatic C-H vibrations .
Q. What are the primary reactivity patterns of this compound under oxidative or reductive conditions?
- Oxidation : The ketone group resists further oxidation, but the pyridine ring may undergo hydroxylation with strong oxidants (e.g., KMnO₄).
- Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol, while catalytic hydrogenation (H₂/Pd-C) can saturate the pyridine ring under high pressure .
Advanced Research Questions
Q. How do metal complexes of this compound perform in catalytic applications, and what mechanistic insights exist?
The compound acts as a bidentate ligand, coordinating via the pyridine nitrogen and ketone oxygen. Copper(II) complexes exhibit electrocatalytic activity for water oxidation, achieving turnover frequencies >500 h⁻¹ in neutral media. Mechanistic studies suggest ligand-assisted proton-coupled electron transfer (PCET) during O–O bond formation .
Q. What computational methods are employed to predict the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) model HOMO-LUMO gaps (~4.2 eV), highlighting electron-deficient regions at the ketone and pyridine moieties. Molecular dynamics (MD) simulations in solvent environments (e.g., water, DMSO) predict aggregation tendencies and solvation effects .
Q. How do positional isomerism (e.g., pyridin-2-yl vs. pyridin-4-yl) and substituent effects influence the compound’s reactivity and biological activity?
Pyridin-2-yl isomers exhibit stronger metal-coordination capabilities due to steric accessibility, whereas pyridin-4-yl derivatives show enhanced π-π stacking in crystal lattices. Methyl substitution on the p-tolyl group increases hydrophobicity, improving membrane permeability in antimicrobial assays .
Q. What strategies resolve crystallographic disorder in derivatives of this compound during refinement?
SHELXL’s PART and SIMU instructions model disorder by splitting atomic positions (e.g., rotating p-tolyl groups) and applying anisotropic displacement parameters. High-resolution data (≤0.8 Å) and twinning detection (via Rint values) are critical for accurate refinement .
Data Contradiction Analysis
Q. How can discrepancies in reported catalytic efficiencies of metal complexes be reconciled?
Variations arise from solvent polarity (e.g., water vs. acetonitrile), counterion effects (Cl⁻ vs. NO₃⁻), and ligand-to-metal ratios. Standardizing electrochemical conditions (e.g., pH 7.0, 25°C) and using controlled-potential electrolysis (CPE) improve reproducibility .
Q. Why do studies report conflicting bioactivity results for this compound derivatives?
Discrepancies stem from assay protocols (e.g., MIC vs. time-kill kinetics) and bacterial strain variability (Gram-positive vs. Gram-negative). Structure-activity relationship (SAR) studies using isogenic mutant libraries clarify target specificity .
Methodological Recommendations
- Synthetic Optimization : Use in situ FT-IR to monitor reaction progress and reduce byproduct formation.
- Crystallography : Employ synchrotron radiation for challenging small-molecule datasets to enhance resolution .
- Computational Validation : Cross-validate DFT results with experimental UV-Vis and cyclic voltammetry data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
